Differentiation Through Tertiary Sulfonamide Architecture: Impact on Hydrogen-Bonding Pharmacophore and Kinase Selectivity
The target compound contains a tertiary sulfonamide (-SO2-N-) at the quinoline 8-position, whereas the closest published active congeners (Marciniec et al., 2024) are secondary sulfonamides (-SO2-NH-). In the ROCK1 binding site, the secondary sulfonamide NH of derivative 9b forms a stable hydrogen bond with Lys105 for 3.02% of the 50 ns MD simulation time. The tertiary sulfonamide of CAS 2034445-79-7 lacks this donor capability, which may redirect binding to targets intolerant of secondary sulfonamide engagement or eliminate off-target kinase promiscuity associated with the NH pharmacophore [1].
| Evidence Dimension | Hydrogen-bond donor capacity and molecular docking to ROCK1 |
|---|---|
| Target Compound Data | Zero hydrogen-bond donor atoms on the sulfonamide linker (tertiary -SO2-N-) |
| Comparator Or Baseline | Derivative 9b (secondary 8-quinolinesulfonamide-triazole hybrid): ΔG = -10.4 kcal/mol; H-bonds with Val90, Lys105 (3.02% time), Met156 (6.30%), Leu205 (10.82%) |
| Quantified Difference | Loss of one hydrogen-bond donor; predicted loss of critical Lys105 engagement (ΔΔG unquantified but structurally significant) |
| Conditions | In silico molecular docking to ROCK1 (PDB 2ESM); 50 ns molecular dynamics simulation |
Why This Matters
For procurement decisions in kinase drug discovery, the tertiary sulfonamide linkage eliminates a known source of promiscuous kinase binding while retaining the quinoline core's potential for π-stacking and hydrophobic interactions, potentially delivering a cleaner selectivity profile for primary screening.
- [1] Marciniec, K. et al. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules 2024, 29(13), 3158. doi:10.3390/molecules29133158 View Source
